molecular formula C6H11NO3S B2492981 1-(1,1-Dioxidothiomorpholino)ethanone CAS No. 23863-20-9

1-(1,1-Dioxidothiomorpholino)ethanone

Cat. No. B2492981
CAS RN: 23863-20-9
M. Wt: 177.22
InChI Key: ZIXYYCBQOVEADB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(1,1-Dioxidothiomorpholino)ethanone involves intricate chemical processes. One approach includes the reaction of 14 beta-amino-7,8-dihydromorphine with acetylthioglycolyl chloride and subsequent hydrolysis, leading to the formation of thiols and disulfides as intermediates, indicative of the complexity involved in synthesizing such molecules (Archer et al., 1994).

Molecular Structure Analysis

Vibrational spectroscopy techniques such as FT-IR and FT-Raman, coupled with quantum chemical calculations, have been employed to analyze the molecular structure of compounds similar to this compound. These studies provide insights into the vibrational modes, molecular geometry, and electronic structure, facilitating a deeper understanding of the molecule's characteristics (Kaur et al., 2014).

Scientific Research Applications

Photochemical Study in Lignin Model

A study by Castellan et al. (1990) explored the photochemistry of lignin model dimers, which are closely related to 1-(1,1-Dioxidothiomorpholino)ethanone. This research provides insights into the reactivity of these compounds in different states and their potential applications in understanding lignin's chemical properties (Castellan et al., 1990).

Microwave-Assisted Synthesis and Biological Aspects

Fahmi et al. (2013) discussed the development of green microwave processes for synthesizing biologically potent Schiff bases and their chromium(III) complexes. These complexes, derived from compounds similar to this compound, have potential applications in biology and chemistry (Fahmi et al., 2013).

Radical Anion Studies in Metal-Dithiolene Complexes

Yamaguchi and Shida (2016) explored the electronic structure of dithiolenes, which are related to the core structure of this compound. This research is significant for understanding the electronic structure and reactivity of metal-dithiolene complexes, which have interdisciplinary applications (Yamaguchi & Shida, 2016).

Synthesis and Antimicrobial Activity

Wanjari (2020) researched the synthesis and antimicrobial activity of heterocyclic compounds that are structurally related to this compound. This study highlights the potential of these compounds in pharmaceutical and medicinal research (Wanjari, 2020).

Chalcone Derivatives as Anti-inflammatory Agents

Rehman, Saini, and Kumar (2022) investigated the synthesis of chalcone derivatives for their anti-inflammatory properties. These studies could have implications for compounds like this compound in developing new therapeutic agents (Rehman et al., 2022).

Degradation Mechanisms in Lignin Model Compounds

Kawai, Umezawa, and Higuchi (1988) studied the degradation mechanisms of lignin model compounds, providing insights into the reactivity and potential applications of compounds structurally related to this compound in the field of biochemistry and material science (Kawai et al., 1988).

properties

IUPAC Name

1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-6(8)7-2-4-11(9,10)5-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXYYCBQOVEADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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